

A Comprehensive Technical Guide to (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Cat. No.:	B091141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride**, a crucial reagent in modern organic synthesis. The document details its chemical and physical properties, safety information, and its primary application as a stabilized ylide precursor in the Wittig reaction for the stereoselective synthesis of E-alkenes. Detailed experimental protocols for both the synthesis of the phosphonium salt and its subsequent use in olefination reactions are provided, alongside a mechanistic exploration of the Wittig reaction pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe utilization of this versatile compound.

Chemical and Physical Properties

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. Its properties are summarized in the table below.

Property	Value
CAS Number	17577-28-5
Molecular Formula	C ₂₂ H ₂₂ ClO ₂ P
Molecular Weight	384.84 g/mol
IUPAC Name	(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Synonyms	(Ethoxycarbonylmethyl)triphenylphosphonium chloride
Appearance	White to off-white crystalline powder
Melting Point	120-123 °C (decomposes) [1]
Solubility	Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide).
Storage Temperature	2-8°C [1]

Safety Information

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation [1]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray [1]
H319: Causes serious eye irritation [1]	P280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritation [1]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[\[1\]](#)

Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

The most common method for the synthesis of **(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride** is the reaction of triphenylphosphine with an ethyl haloacetate.[\[2\]](#)

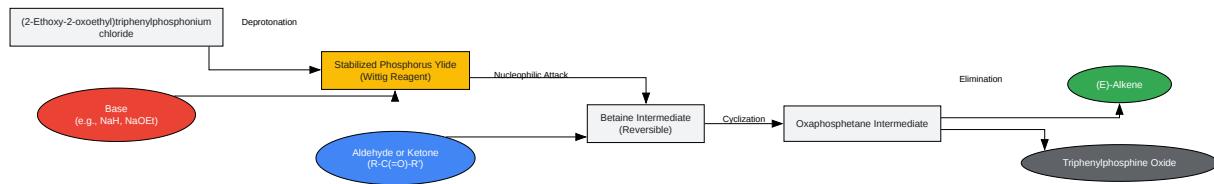
Experimental Protocol: Synthesis from Triphenylphosphine and Ethyl Chloroacetate

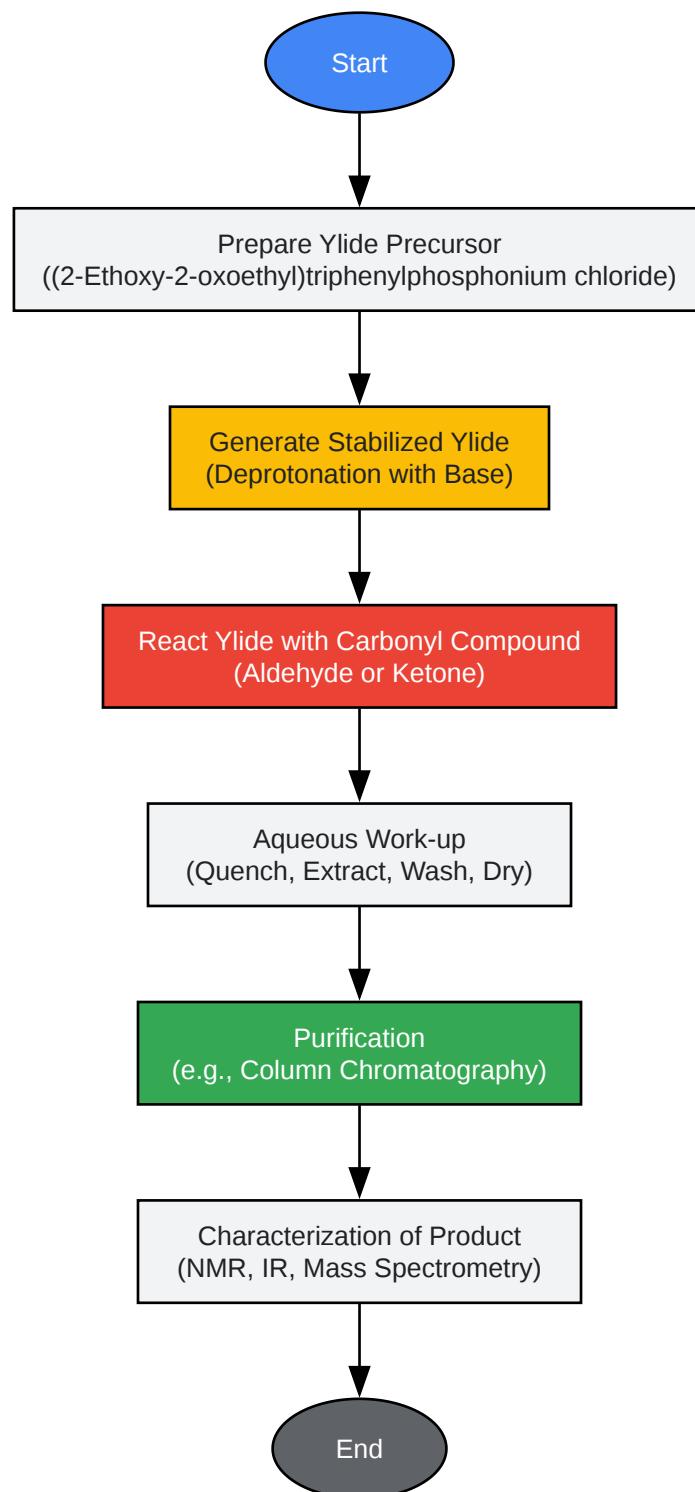
Materials:

- Triphenylphosphine (1.0 equivalent)
- Ethyl chloroacetate (1.0-1.2 equivalents)
- Anhydrous toluene or dichloromethane
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
- Add ethyl chloroacetate to the solution.
- Stir the reaction mixture at room temperature or gently heat to reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the precipitated white solid by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.


- Dry the product under vacuum to yield **(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride**.


The Wittig Reaction: A Key Application

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is primarily used as a precursor for a stabilized Wittig reagent. The ester group stabilizes the adjacent carbanion of the ylide through resonance, leading to a less reactive but more stable ylide compared to non-stabilized counterparts.^{[3][4]} This stability influences the stereochemical outcome of the Wittig reaction, favoring the formation of the thermodynamically more stable (E)-alkene.^{[3][5]}

Mechanism of the Wittig Reaction with a Stabilized Ylide

The Wittig reaction proceeds through a series of steps involving the formation of a phosphorus ylide, its reaction with a carbonyl compound, and the subsequent elimination of triphenylphosphine oxide to form an alkene. The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (乙氧基羰基甲基)三苯基氯化膦 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride | 17577-28-5 [smolecule.com]
- 3. adichemistry.com [adichemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091141#2-ethoxy-2-oxoethyl-triphenylphosphonium-chloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com